Competitive Antagonism and Pure Antagonist Profile vs. Partial Agonists
Unlike earlier NOP ligands such as [Phe1ψ(CH2NH)Gly2]nociceptin(1-13)NH2 which display partial agonist activity, [Nphe1]nociceptin(1-13)NH2 acts as a pure competitive antagonist with no detectable agonist activity [1]. In CHO cells expressing human NOP receptors, it does not stimulate GTPγ35S binding per se, whereas [Phe1ψ(CH2NH)Gly2]nociceptin(1-13)NH2 produces partial agonism with an intrinsic activity (α) of 0.41 ± 0.05 relative to N/OFQ [1]. Schild analysis yields a slope of 1.16, confirming competitive antagonism [2].
| Evidence Dimension | Residual agonist activity (intrinsic activity α) |
|---|---|
| Target Compound Data | α = 0.15 (negligible) |
| Comparator Or Baseline | [Phe1ψ(CH2NH)Gly2]NC(1-13)NH2: α = 0.41 ± 0.05 |
| Quantified Difference | ~2.7-fold lower intrinsic activity |
| Conditions | Inhibition of forskolin-stimulated cAMP accumulation in CHOhNOP cells |
Why This Matters
For unambiguous pharmacological profiling of the NOP receptor, a pure antagonist devoid of partial agonism is essential to avoid confounding receptor activation and misinterpretation of endogenous N/OFQ function.
- [1] Hashimoto Y, Calo' G, Guerrini R, Smith G, Lambert DG. Antagonistic effects of [Nphe1]nociceptin(1-13)NH2 on nociceptin receptor mediated inhibition of cAMP formation in Chinese hamster ovary cells stably expressing the recombinant human nociceptin receptor. Neurosci Lett. 2000;278(1-2):109-12. View Source
- [2] Chiou LC, Fan SH, Guerrini R, Calo' G. [Nphe1]N/OFQ-(1-13)-NH2 is a competitive and selective antagonist at nociceptin/orphanin FQ receptors mediating K+ channel activation in rat periaqueductal gray slices. Neuropharmacology. 2002;42(2):246-52. View Source
